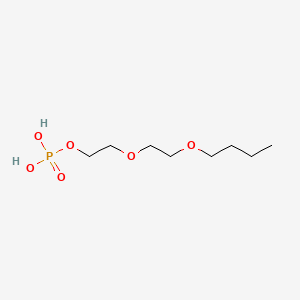
Ethanol, 2-(2-butoxyethoxy)-, phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(2-butoxyethoxy)-, phosphate is an organic compound with the molecular formula C8H19O6P. It is a phosphate ester of 2-(2-butoxyethoxy)ethanol, which is commonly used as a solvent and surfactant in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(2-butoxyethoxy)-, phosphate typically involves the reaction of 2-(2-butoxyethoxy)ethanol with phosphoric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired phosphate ester. The general reaction can be represented as follows:
[ \text{2-(2-butoxyethoxy)ethanol} + \text{Phosphoric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and optimized reaction conditions. The process may include steps such as purification, distillation, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-(2-butoxyethoxy)-, phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of 2-(2-butoxyethoxy)ethanol and phosphoric acid.
Esterification: It can react with alcohols to form different phosphate esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Esterification: Alcohols and acid catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired reaction.
Major Products Formed
Hydrolysis: 2-(2-butoxyethoxy)ethanol and phosphoric acid.
Esterification: Various phosphate esters, depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethanol, 2-(2-butoxyethoxy)-, phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in biochemical assays and as a surfactant in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of ethanol, 2-(2-butoxyethoxy)-, phosphate involves its interaction with various molecular targets and pathways. As a surfactant, it can reduce surface tension and enhance the solubility of hydrophobic compounds. In biological systems, it may interact with cell membranes and proteins, affecting their function and activity. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Butoxyethoxy)ethanol: A glycol ether commonly used as a solvent and surfactant.
Diethylene glycol monobutyl ether: Another glycol ether with similar properties and applications.
Butyl diglycol: A related compound with comparable uses in industrial and research settings.
Uniqueness
Ethanol, 2-(2-butoxyethoxy)-, phosphate is unique due to its phosphate ester group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific surfactant and solvent characteristics, such as in coatings and adhesives .
Propiedades
Número CAS |
68814-09-5 |
|---|---|
Fórmula molecular |
C8H19O6P |
Peso molecular |
242.21 g/mol |
Nombre IUPAC |
2-(2-butoxyethoxy)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O6P/c1-2-3-4-12-5-6-13-7-8-14-15(9,10)11/h2-8H2,1H3,(H2,9,10,11) |
Clave InChI |
LKPWWJFRGYSIFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOP(=O)(O)O |
Descripción física |
Liquid, Other Solid; Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)


![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
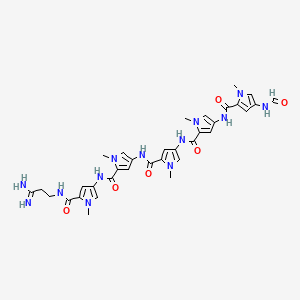
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
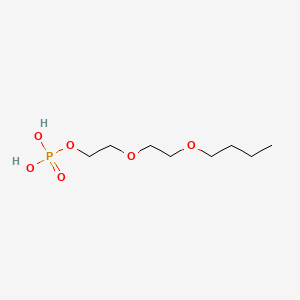
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
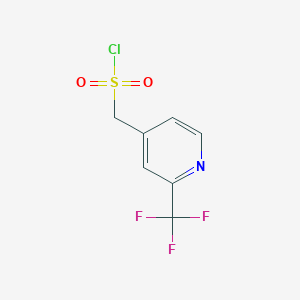
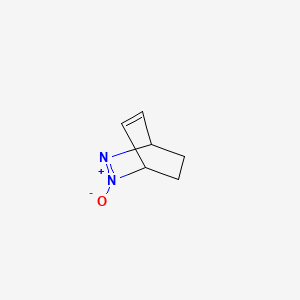
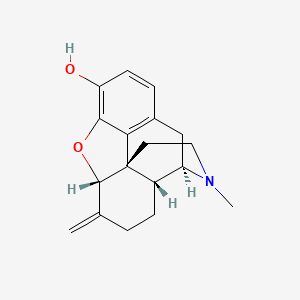
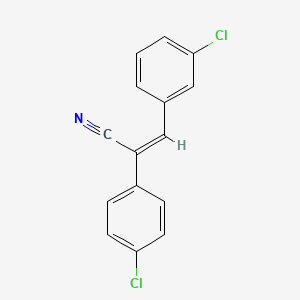
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
